Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C44H82O4. It is an ester derived from cyclohexene-1,2-dicarboxylic acid and octadecanol. This compound is known for its unique structural properties, which include a six-membered cyclohexene ring and long aliphatic chains. These features make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctadecyl cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of cyclohexene-1,2-dicarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of a high-quality product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexene-1,2-dicarboxylic acid derivatives.
Reduction: Dioctadecyl cyclohex-4-ene-1,2-diol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of dioctadecyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Dioctyl 4-cyclohexene-1,2-dicarboxylate
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Uniqueness
Dioctadecyl cyclohex-4-ene-1,2-dicarboxylate is unique due to its long aliphatic chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane integration and interaction, such as drug delivery and surfactant production .
Properties
CAS No. |
85401-78-1 |
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Molecular Formula |
C44H82O4 |
Molecular Weight |
675.1 g/mol |
IUPAC Name |
dioctadecyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C44H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,41-42H,3-32,35-40H2,1-2H3 |
InChI Key |
GWAROFXBXOBWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1CC=CCC1C(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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